molecular formula C11H12N2O B14769116 (R)-2-(Pyrrolidin-3-yloxy)benzonitrile CAS No. 900512-37-0

(R)-2-(Pyrrolidin-3-yloxy)benzonitrile

Cat. No.: B14769116
CAS No.: 900512-37-0
M. Wt: 188.23 g/mol
InChI Key: VKMTWOYNRLOFJE-SNVBAGLBSA-N
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Description

(R)-2-(Pyrrolidin-3-yloxy)benzonitrile is a chiral chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzonitrile scaffold linked to a stereochemically defined pyrrolidine ring via an ether bond, a structure commonly found in molecules that target biologically relevant enzymes and receptors. The (R)-enantiomer provides a specific three-dimensional configuration that is crucial for selective interaction with chiral binding sites. Compounds with pyrrolidine and benzonitrile motifs are frequently investigated as key intermediates in the synthesis of potential therapeutics. Research on similar structures has shown their relevance as inhibitors for various targets, such as lysine-specific demethylase 1 (LSD1) for epigenetic therapy in oncology and as potent, selective antagonists for central nervous system (CNS) receptors . The presence of both hydrogen bond acceptor and donor sites, along with a rigid aromatic system, makes this reagent a versatile fragment for constructing diverse compound libraries aimed at probing protein function and hit-to-lead optimization. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

900512-37-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxybenzonitrile

InChI

InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-11(9)14-10-5-6-13-8-10/h1-4,10,13H,5-6,8H2/t10-/m1/s1

InChI Key

VKMTWOYNRLOFJE-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC=C2C#N

Canonical SMILES

C1CNCC1OC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yloxy)benzonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Ether Formation: The pyrrolidine ring is then coupled with a benzonitrile derivative through an etherification reaction. This can be achieved using reagents such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for ®-2-(Pyrrolidin-3-yloxy)benzonitrile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the benzonitrile moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring or benzonitrile.

    Reduction: Amino derivatives of the benzonitrile moiety.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yloxy)benzonitrile would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs in Receptor Targeting

a. (R)-2-(2-Hydroxy-3-(Isopropylamino)propoxy)benzonitrile ()
  • Structure: Shares the benzonitrile backbone but replaces the pyrrolidin-3-yloxy group with a hydroxy-isopropylamino-propoxy chain.
  • Function: Acts as a β-adrenoceptor (β-AR) antagonist.
  • Key Differences: The fluorinated derivative of this compound exhibits instability, limiting its utility in radiolabeling applications . (R)-2-(Pyrrolidin-3-yloxy)benzonitrile’s pyrrolidine group may enhance metabolic stability compared to the hydroxy-isopropylamino chain.
b. TC2242 (4-(5-(Quinuclidin-2-yl)pyridin-3-yloxy)benzonitrile) ()
  • Structure : Features a pyridine-quinuclidine substituent instead of pyrrolidine.
  • Function : A nicotinic receptor ligand with demonstrated selectivity for α4β2* subtypes.
  • Key Differences: The quinuclidine-pyridine system in TC2242 likely enhances affinity for nicotinic receptors, whereas the pyrrolidine group in the target compound may favor interactions with adrenoceptors or other targets .

Fluorescent and Photophysical Analogs

a. (E)-4-(2-(Naphtho[1,2-d]oxazole-2-yl)vinyl)benzonitrile ()
  • Structure : Contains a naphthooxazole-vinyl extension linked to benzonitrile.
  • Function : Fluorescent probe with high quantum yields (0.7–1.0).
  • Key Differences :
    • The target compound lacks conjugated π-systems necessary for fluorescence, suggesting divergent applications in medicinal chemistry rather than imaging .

Pharmaceutical Derivatives with Quinazolinone Moieties ()

  • Structure: 4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile includes a fused quinazolinone ring.
  • Function : Anticancer or kinase-inhibiting activity.
  • Key Differences: The quinazolinone ring introduces hydrogen-bonding and planar aromatic features absent in the target compound, likely leading to distinct pharmacological profiles .

OLED Materials ()

  • Structure: Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile incorporate phenoxazine and carbazole groups.
  • Function : Thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).
  • Key Differences :
    • The extended aromatic systems in OLED materials enable charge transport and emission, whereas the target compound’s simpler structure lacks such electronic properties .

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